molecular formula C26H53N7O3 B2923646 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide) CAS No. 2112824-30-1

2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)

Cat. No. B2923646
CAS RN: 2112824-30-1
M. Wt: 511.756
InChI Key: KFWNSLRTSUUVSA-UHFFFAOYSA-N
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Description

This compound is also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate . It can be employed as a reactant to prepare Gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle have been the focus of research over the last two decades .


Molecular Structure Analysis

The molecular weight of this compound is 514.71 . Its IUPAC name is tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate .


Chemical Reactions Analysis

This compound has been used in various chemical reactions . For instance, it has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .


Physical And Chemical Properties Analysis

The physical form of this compound is a crystal or powder, and its color ranges from off-white to pale yellow . It has a molar refractivity of 150.84 and a molar volume of 530.7 m3/mol .

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Contrast Agents

This compound is structurally related to the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives, which are commonly used in MRI contrast agents . The tert-butyl groups in this compound can enhance the lipophilicity, potentially improving the relaxation properties of gadolinium complexes used in MRI contrast media. This could lead to better image contrast and resolution.

Fluorescent Probes for Bioimaging

The cyclen-based macrocyclic structure of the compound is conducive to forming complexes with lanthanide ions, such as europium and terbium . These complexes can exhibit strong fluorescence, making them suitable for use as fluorescent probes in bioimaging applications, where they can help in visualizing cellular structures and processes.

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions of this compound involve its use in medical diagnostics . It has the potential to significantly impact all of the major imaging modalities .

properties

IUPAC Name

2-[4,7-bis[2-(tert-butylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53N7O3/c1-24(2,3)28-21(34)18-31-12-10-27-11-13-32(19-22(35)29-25(4,5)6)15-17-33(16-14-31)20-23(36)30-26(7,8)9/h27H,10-20H2,1-9H3,(H,28,34)(H,29,35)(H,30,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWNSLRTSUUVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC(C)(C)C)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)

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